molecular formula C5H8N2O3 B13109503 (2Z)-2-(acetylhydrazinylidene)propanoic acid CAS No. 64096-81-7

(2Z)-2-(acetylhydrazinylidene)propanoic acid

Katalognummer: B13109503
CAS-Nummer: 64096-81-7
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: DTRRZDYZHCDJFI-UTCJRWHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(acetylhydrazinylidene)propanoic acid is an organic compound with a unique structure that includes an acetylhydrazine group and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(acetylhydrazinylidene)propanoic acid typically involves the reaction of acetylhydrazine with a suitable precursor, such as an α-keto acid. The reaction conditions often include the use of a solvent like ethanol or methanol and may require heating to facilitate the reaction. The reaction can be represented as follows:

Acetylhydrazine+α-Keto Acid(2Z)-2-(acetylhydrazinylidene)propanoic acid\text{Acetylhydrazine} + \text{α-Keto Acid} \rightarrow \text{this compound} Acetylhydrazine+α-Keto Acid→(2Z)-2-(acetylhydrazinylidene)propanoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(acetylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-(acetylhydrazinylidene)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2Z)-2-(acetylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2Z)-2-(hydrazinylidene)propanoic acid: Similar structure but lacks the acetyl group.

    (2Z)-2-(acetylhydrazinylidene)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

(2Z)-2-(acetylhydrazinylidene)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64096-81-7

Molekularformel

C5H8N2O3

Molekulargewicht

144.13 g/mol

IUPAC-Name

(2Z)-2-(acetylhydrazinylidene)propanoic acid

InChI

InChI=1S/C5H8N2O3/c1-3(5(9)10)6-7-4(2)8/h1-2H3,(H,7,8)(H,9,10)/b6-3-

InChI-Schlüssel

DTRRZDYZHCDJFI-UTCJRWHESA-N

Isomerische SMILES

C/C(=N/NC(=O)C)/C(=O)O

Kanonische SMILES

CC(=NNC(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.